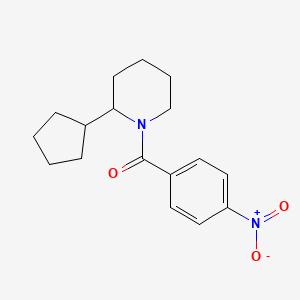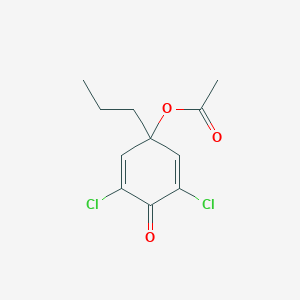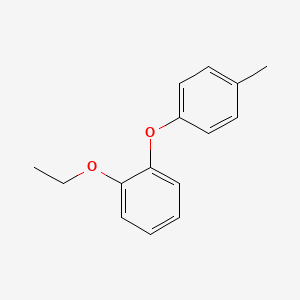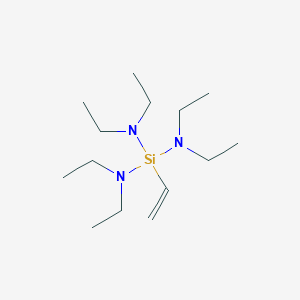
1-Ethenyl-N,N,N',N',N'',N''-hexaethylsilanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine is an organosilicon compound characterized by the presence of an ethenyl group and three nitrogen atoms, each bonded to two ethyl groups
Preparation Methods
The synthesis of 1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine typically involves the reaction of ethenylsilane with hexaethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanol, silane, and substituted silane derivatives.
Scientific Research Applications
1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of silicone-based materials, including adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of 1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilanetriamine include:
1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine: This compound has methyl groups instead of ethyl groups, leading to differences in reactivity and applications.
1-Ethenyl-N,N,N’,N’,N’‘,N’'-triethylsilanetriamine: This compound has fewer ethyl groups, resulting in different physical and chemical properties.
1-Ethenyl-N,N,N’,N’,N’‘,N’'-hexaethylsilane: This compound lacks the nitrogen atoms, leading to different reactivity and applications.
Properties
CAS No. |
61423-53-8 |
|---|---|
Molecular Formula |
C14H33N3Si |
Molecular Weight |
271.52 g/mol |
IUPAC Name |
N-[bis(diethylamino)-ethenylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H33N3Si/c1-8-15(9-2)18(14-7,16(10-3)11-4)17(12-5)13-6/h14H,7-13H2,1-6H3 |
InChI Key |
CDQWREDVZBTNEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C=C)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



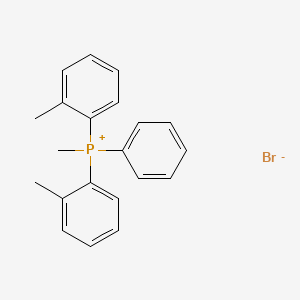
![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)

![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
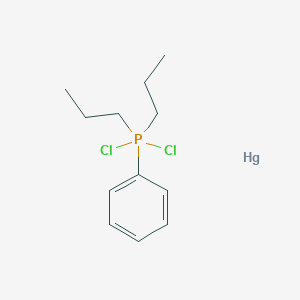

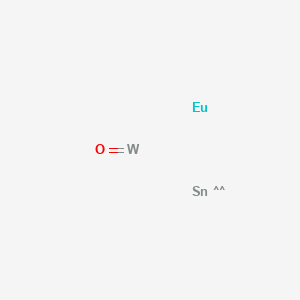
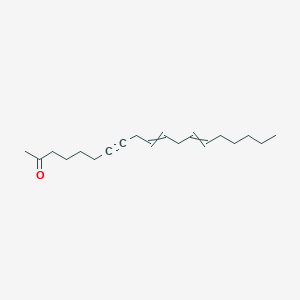

![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
